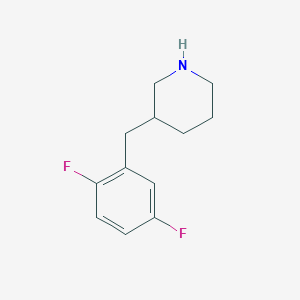

3-(2,5-Difluorobenzyl)piperidine

Description

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

3-[(2,5-difluorophenyl)methyl]piperidine |

InChI |

InChI=1S/C12H15F2N/c13-11-3-4-12(14)10(7-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2 |

InChI Key |

IMTJWSOTQBXVQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Benzylation of Piperidine with 2,5-Difluorobenzyl Halides

This classical approach involves the nucleophilic substitution of a suitable benzyl halide with piperidine. The key steps are:

- Preparation of 2,5-difluorobenzyl halide (preferably bromide or chloride)

- Nucleophilic substitution with piperidine

1. Synthesis of 2,5-Difluorobenzyl Bromide:

- Starting from 2,5-difluorobenzyl alcohol, perform halogenation using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to obtain the corresponding halide.

2. Nucleophilic Substitution:

- React the 2,5-difluorobenzyl bromide with excess piperidine in an aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).

- Conditions: reflux at 80-100°C for several hours to ensure complete substitution.

3. Work-up:

- Quench the reaction with water.

- Extract the organic layer, wash, dry, and purify via column chromatography or recrystallization.

- High yield and straightforward reaction conditions.

- Suitable for scale-up.

- Requires prior synthesis of benzyl halide.

- Potential side reactions if excess halogenating agents are used.

Reductive Amination of 2,5-Difluorobenzaldehyde with Piperidine

This approach involves the formation of a benzylamine intermediate via reductive amination, followed by cyclization or further functionalization.

1. Synthesis of 2,5-Difluorobenzaldehyde:

- Commercially available or synthesized via selective fluorination of 2,5-difluorobenzene derivatives.

2. Reductive Amination:

- Mix 2,5-difluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen with a catalyst (e.g., Pd/C).

- Conditions: mild heating at room temperature to 50°C.

3. Purification:

- Extract, wash, and purify the product via chromatography.

4. Optional Cyclization:

- If necessary, cyclize the intermediate to form the piperidine ring through intramolecular reactions or further modifications.

- High selectivity.

- Mild reaction conditions.

- Requires availability of aldehyde precursor.

- Possible over-reduction or side reactions.

Cross-Coupling Reactions for Aromatic Functionalization

Recent advances utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach fluorinated aromatic rings to piperidine derivatives.

- Preparation of 2,5-difluorophenylboronic acid or ester

- Coupling with a piperidine derivative bearing a suitable leaving group

1. React 2,5-difluorophenylboronic acid with a brominated piperidine derivative in the presence of Pd(PPh₃)₄ catalyst, potassium carbonate (K₂CO₃) as base, in a mixture of toluene and water.

2. Conditions:

- Reflux under inert atmosphere for 12–24 hours.

3. Work-up:

- Filter, extract, and purify via chromatography.

- High regioselectivity.

- Compatibility with various functional groups.

- Requires pre-functionalized piperidine derivative.

- Cost of palladium catalysts.

Supporting Data and Research Discoveries

| Method | Key Reagents | Typical Yield | Remarks |

|---|---|---|---|

| Benzylation | 2,5-Difluorobenzyl halide + Piperidine | 75–85% | Widely used, reliable |

| Reductive amination | 2,5-Difluorobenzaldehyde + Piperidine + NaBH₃CN | 70–80% | Mild, high selectivity |

| Cross-coupling | 2,5-Difluorophenylboronic acid + Brominated piperidine | 65–75% | Suitable for complex modifications |

Recent studies, such as those reported in the literature on kinase inhibitor synthesis, have demonstrated the importance of fluorinated aromatic linkers in enhancing biological activity, underscoring the relevance of these synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorobenzyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the piperidine ring to a more saturated form.

Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2,5-Difluorobenzyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea)

- Key Differences: Fluorine positions: 2,6-difluoro (vs. 2,5-difluoro in the target compound). Core structure: Thienopyrimidine-dione fused with pyridazine (vs. piperidine).

- Pharmacological Profile :

- Significance : The 2,6-difluorobenzyl group in TAK-385 enhances target selectivity and metabolic stability, but the complex core structure introduces challenges in synthesis and bioavailability.

2-(3,5-Difluorobenzyl)-6-(1-piperidinylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Key Differences: Fluorine positions: 3,5-difluoro (vs. 2,5-difluoro). Core structure: Triazolopyridinone (vs. piperidine).

3-((2,6-Difluorobenzyl)oxy)piperidine hydrochloride

- Key Differences :

- Substituent: Oxygen linker between benzyl and piperidine (vs. direct N-benzylation).

- Fluorine positions: 2,6-difluoro (vs. 2,5-difluoro).

- Physicochemical Properties: Molecular weight = 263.71 g/mol (vs. ~227 g/mol for 3-(2,5-difluorobenzyl)piperidine).

Analogues with Non-Fluorinated Substituents

3-(2,5-Dimethoxyphenyl)piperidine

- Key Differences :

- Substituents: Methoxy groups (electron-donating) instead of fluorine (electron-withdrawing).

- Activity: Acts as a selective serotonin reuptake inhibitor (SSRI), with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. The methoxy groups enhance π-π stacking interactions with serotonin transporters but reduce metabolic stability compared to fluorinated analogues .

3-(2,5-Diethoxy-4-(trifluoromethyl)phenyl)pyridine

- Key Differences :

- Core structure: Pyridine (vs. piperidine).

- Substituents: Ethoxy and trifluoromethyl groups.

- Synthesis : Prepared via cross-coupling reactions (69% yield), highlighting the synthetic accessibility of poly-substituted aryl-pyridine systems. The trifluoromethyl group enhances lipophilicity and bioavailability .

Comparative Analysis Table

Key Research Findings

Fluorine Position Impact :

- 2,5-Difluoro substitution (as in the target compound) balances lipophilicity and electronic effects, favoring CNS penetration. In contrast, 2,6-difluoro (TAK-385) or 3,5-difluoro () substituents may alter target selectivity .

Core Structure Influence :

- Piperidine derivatives (e.g., 3-(2,5-dimethoxyphenyl)piperidine) show higher SSRI activity than pyridine-based analogues, likely due to improved conformational flexibility .

Synthetic Accessibility :

- 2,5-Difluorobenzyl chloride () is a commercially available reagent, enabling scalable synthesis of this compound. However, analogues like TAK-385 require multi-step syntheses, reducing practicality .

Biological Activity

3-(2,5-Difluorobenzyl)piperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a difluorobenzyl group. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for drug development.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines. In particular, a study highlighted that certain piperidine derivatives displayed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | 10.5 | Apoptosis induction |

| Reference Drug (Bleomycin) | FaDu | 12.0 | DNA damage |

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, including cholinesterases and α-glucosidase. A study demonstrated that this compound exhibited notable inhibition against α-glucosidase, suggesting potential application in diabetes management .

| Enzyme | Inhibition Type | Compound | IC50 (µM) |

|---|---|---|---|

| α-Glucosidase | Competitive | This compound | 15.0 |

| AChE | Mixed-type | This compound | 20.0 |

3. Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has also been investigated. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. These compounds may enhance cognitive function by increasing acetylcholine levels in the brain .

Case Study 1: Antidiabetic Activity

In a recent study involving a STZ-induced diabetic rat model, this compound demonstrated significant reductions in blood glucose levels compared to control groups. The compound's mechanism involved competitive inhibition of α-glucosidase, leading to decreased carbohydrate absorption in the intestines .

Case Study 2: Cancer Treatment

Another investigation assessed the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 9 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is significantly influenced by their structural features. The introduction of fluorine atoms has been shown to enhance potency and selectivity for specific biological targets. For example, modifications at the benzyl position can lead to improved interactions with enzyme active sites .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,5-difluorobenzyl)piperidine, and what challenges arise during purification?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, coupling 2,5-difluorobenzyl bromide with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Purification challenges include separating unreacted starting materials and regioisomers. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents (e.g., acetonitrile) is recommended. Purity validation via HPLC (C18 column, UV detection at 254 nm) or ¹⁹F NMR is critical due to fluorinated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the piperidine ring. Aromatic protons from the difluorobenzyl group appear as doublets due to J-coupling (³JHF ~ 8–12 Hz) .

- ¹⁹F NMR : Quantifies fluorine environments; chemical shifts typically range δ -110 to -125 ppm for aromatic fluorines .

- HRMS : Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Q. How does the electronic effect of the 2,5-difluorobenzyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the benzyl position for electrophilic substitution but may deactivate the piperidine nitrogen toward alkylation. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts charge distribution and reactive sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can assess reactivity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize byproducts?

- Methodological Answer : Implement a 2³ factorial design to test variables:

- Factors : Temperature (25°C vs. 60°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Et₃N).

- Response Variables : Yield (HPLC), purity (¹H NMR), and reaction time.

- Analysis : ANOVA identifies significant factors. For example, elevated temperatures may reduce reaction time but increase side reactions. Response surface methodology (RSM) refines optimal conditions .

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell lines, incubation times).

- Structural Validation : Confirm stereochemistry via X-ray crystallography; improper configuration (e.g., racemization) may explain potency discrepancies .

- In Silico Docking : Use AutoDock Vina to model binding interactions with target receptors (e.g., serotonin transporters). Mismatches between computational and experimental data suggest off-target effects .

Q. How do steric and electronic modifications to the piperidine ring affect the compound’s binding affinity in CNS targets?

- Methodological Answer :

- Steric Effects : Introduce methyl groups at C2/C6 positions of piperidine and measure ΔG binding via isothermal titration calorimetry (ITC). Increased steric bulk often reduces affinity for GPCRs like σ receptors .

- Electronic Effects : Replace fluorine with chlorine or trifluoromethyl groups on the benzyl ring. Compare Hammett σ values to correlate electron-withdrawing capacity with receptor activation .

Q. What experimental and computational approaches validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via LC-MS; identify hydrolyzed products (e.g., piperidine cleavage) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with water molecules and serum proteins (e.g., albumin) to predict aggregation or hydrolysis pathways. Use GROMACS with CHARMM36 force field .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.